

# Technical Guide: Physical and Chemical Properties of 6,7-Dihydro-4(5H)-benzofuranone

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## Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **6,7-Dihydro-4(5H)-benzofuranone** (CAS No. 16806-93-2). The information is compiled from various chemical data sources and scientific literature to support research and development activities.

## Core Physical Properties

The quantitative physical properties of **6,7-Dihydro-4(5H)-benzofuranone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>2</sub>	[1][2]
Molecular Weight	136.15 g/mol	[1][2]
CAS Number	16806-93-2	[1][2]
Appearance	Clear yellow to brown low melting solid or liquid.[3][4]	[3][4]
Melting Point	30-34 °C	[1][3]
Boiling Point	115-118 °C at 16 mmHg	[1][3]
Density	1.162 g/mL at 25 °C	[1]
Refractive Index	1.5300 to 1.5320	[5]
Flash Point	>110 °C (>230 °F)	[3][5]
Solubility	Soluble in water, methylene chloride, and ether.[5] Limited solubility in water is also reported.[6]	[5][6]

## Experimental Protocols

Detailed experimental methodologies for determining key thermochemical properties have been published. For other physical constants, standard laboratory procedures are employed.

## Thermochemical Properties

A study by Sousa et al. provides detailed experimental protocols for determining the standard molar enthalpy of formation and vaporization.[7][8]

- **Standard Molar Enthalpy of Formation:** This was determined using static bomb calorimetry. The energy of combustion of the compound was measured in a static bomb calorimeter. From this, the standard molar enthalpy of formation in the condensed phase was calculated. [7][8]

- Standard Molar Enthalpy of Vaporization: A Calvet microcalorimeter was used to measure the standard molar enthalpy of vaporization.[7][8]

By combining these experimentally determined values, the standard molar enthalpy of formation for **6,7-Dihydro-4(5H)-benzofuranone** in the gaseous phase was derived.[7][8]

## Standard Physical Property Determination

- Melting Point: The melting point range is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.
- Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature of the vapor that is in equilibrium with the boiling liquid and the corresponding pressure are recorded.
- Density: The density of the liquid form is determined using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
- Refractive Index: The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid sample. This is also typically done at a specified temperature.

## Spectral Data

While publicly available, high-resolution spectra with full interpretation are limited, the expected spectral characteristics can be inferred from the molecular structure.

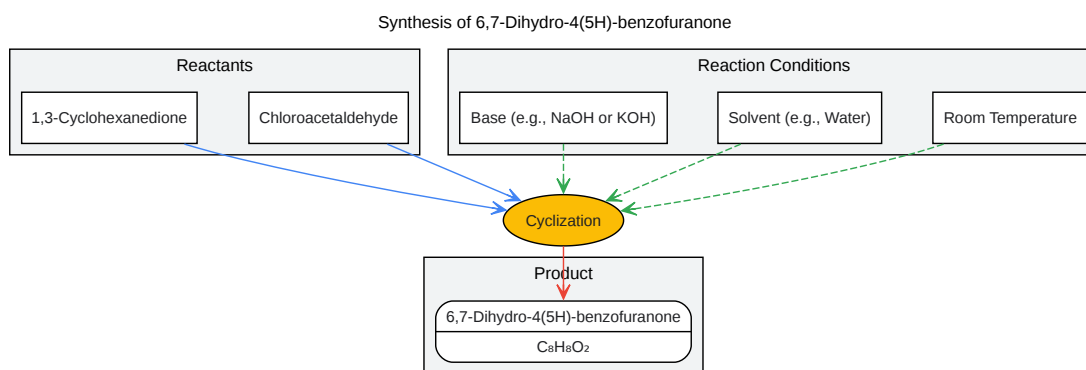
- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The  $^1\text{H}$  NMR spectrum is expected to show signals corresponding to the aromatic protons on the furan ring, as well as signals for the three methylene groups ( $-\text{CH}_2-$ ) in the dihydro portion of the molecule. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. This would include a

signal for the carbonyl carbon (C=O) at a characteristic downfield shift, signals for the carbons of the furan ring, and signals for the three methylene carbons.

- **IR (Infrared) Spectroscopy:** The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1685-1666  $\text{cm}^{-1}$  for an  $\alpha,\beta$ -unsaturated ketone. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations associated with the furan ring. Several suppliers confirm that the infrared spectrum of their product is "Authentic".<sup>[5]</sup>
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ). The fragmentation pattern would be expected to show losses of small molecules such as CO, and other fragments characteristic of the benzofuranone structure.

## Synthesis Pathway

**6,7-Dihydro-4(5H)-benzofuranone** can be synthesized via the reaction of 1,3-cyclohexanedione with chloroacetaldehyde. A general representation of this synthesis workflow is provided below.



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Caption: A diagram illustrating the synthesis of **6,7-Dihydro-4(5H)-benzofuranone**.

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